molecular formula C9H16N2O3S B8713231 (S)-Tert-butyl 4-carbamoylthiazolidine-3-carboxylate

(S)-Tert-butyl 4-carbamoylthiazolidine-3-carboxylate

Cat. No.: B8713231
M. Wt: 232.30 g/mol
InChI Key: OXGKKJVYQKKOIS-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Tert-butyl 4-carbamoylthiazolidine-3-carboxylate is a chemical compound with the molecular formula C9H16N2O3S It is a thiazolidine derivative, which is a class of heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 4-carbamoylthiazolidine-3-carboxylate typically involves the reaction of tert-butyl 4-carbamoylthiazolidine-3-carboxylate with a chiral auxiliary or catalyst to obtain the desired enantiomer. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and reagents like diisopropylcarbodiimide (DIC) and N,N-dimethylaminopyridine (DMAP) to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl 4-carbamoylthiazolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl or thiazolidine ring positions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride (NaH)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiazolidine derivatives

    Substitution: Alkylated or acylated thiazolidine derivatives

Scientific Research Applications

(S)-Tert-butyl 4-carbamoylthiazolidine-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-Tert-butyl 4-carbamoylthiazolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-carbamoylthiazolidine-3-carboxylate: The non-chiral version of the compound.

    Thiazolidine-2,4-dione: A related compound with a different substitution pattern on the thiazolidine ring.

    4-Carbamoylthiazolidine-3-carboxylic acid: A similar compound with a carboxylic acid group instead of a tert-butyl ester.

Uniqueness

(S)-Tert-butyl 4-carbamoylthiazolidine-3-carboxylate is unique due to its chiral nature, which can impart specific stereochemical properties to the molecules it interacts with. This chiral specificity can be crucial in applications requiring enantioselectivity, such as in drug development and asymmetric synthesis.

Properties

Molecular Formula

C9H16N2O3S

Molecular Weight

232.30 g/mol

IUPAC Name

tert-butyl (4S)-4-carbamoyl-1,3-thiazolidine-3-carboxylate

InChI

InChI=1S/C9H16N2O3S/c1-9(2,3)14-8(13)11-5-15-4-6(11)7(10)12/h6H,4-5H2,1-3H3,(H2,10,12)/t6-/m1/s1

InChI Key

OXGKKJVYQKKOIS-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CSC[C@@H]1C(=O)N

Canonical SMILES

CC(C)(C)OC(=O)N1CSCC1C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-t-Butyl thiazolidine-3,4-dicarboxylate (2.0 g) was dissolved in tetrahydrofuran (10 ml), and N,N′-carbonyl diimidazole (1.4 g) was added thereto with ice-cooling. The mixture was warmed to room temperature and stirred for 6 hours. 1,4-Dioxane (10 ml) was added thereto, and the mixture was added dropwise to 28% ammonia water (40 ml) cooled on an ice bath. The mixture was warmed to room temperature and stirred for 20 hours. The reaction solution was extracted with ethyl acetate (60 ml). The organic phase was washed with a saturated saline solution and dried over sodium sulfate anhydrous. The product was concentrated under reduced pressure to give t-butyl 4-carbamoylthiazolidine-3-carboxylate (1.6 g, Y.:81%).
Name
3-t-Butyl thiazolidine-3,4-dicarboxylate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
N,N′-carbonyl diimidazole
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.